1S/C8H7ClN4/c9-7-8 (13-10)12-6-4-2-1-3-5 (6)11-7/h1-4H,10H2, (H,12,13)
. The molecular weight of the compound is 194.62 g/mol .
2-Chloro-3-hydrazinylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by its potential biological activities, particularly in antifungal applications. The compound features a chloro group and a hydrazine moiety, which contribute to its reactivity and biological properties. Research indicates that this compound has shown significant effectiveness against various fungal strains, including species of Candida and Aspergillus .
2-Chloro-3-hydrazinylquinoxaline can be synthesized from 2,3-dichloroquinoxaline, which serves as a precursor. The synthesis typically involves the nucleophilic substitution of one chlorine atom with a hydrazine derivative. This compound is classified as a heterocyclic organic compound due to its nitrogen-containing ring structure, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of 2-chloro-3-hydrazinylquinoxaline primarily involves the reaction between 2,3-dichloroquinoxaline and hydrazine hydrate. The process can be summarized as follows:
The molecular formula of 2-chloro-3-hydrazinylquinoxaline is with a molecular weight of approximately 194.62 g/mol. The structure consists of a quinoxaline core where one chlorine atom is substituted at the 2-position and a hydrazine group at the 3-position.
2-Chloro-3-hydrazinylquinoxaline participates in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-chloro-3-hydrazinylquinoxaline in synthetic organic chemistry.
The antifungal activity of 2-chloro-3-hydrazinylquinoxaline is attributed to its ability to inhibit fungal growth by disrupting cellular processes. The exact mechanism involves:
Experimental data support these mechanisms through in vitro studies demonstrating reduced growth rates of fungal cultures when exposed to varying concentrations of the compound .
These properties are essential for determining the compound's suitability for pharmaceutical formulations and other applications.
2-Chloro-3-hydrazinylquinoxaline has several notable applications:
2-Chloro-3-hydrazinylquinoxaline demonstrates significant efficacy in mitigating gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models. In a controlled study using 30 male Wistar rats, indomethacin administration (30 mg/kg) induced severe gastric mucosal damage, evidenced by hemorrhagic streaks, edema, and ulceration. Treatment with 2-Chloro-3-hydrazinylquinoxaline (at 10 mg/kg and 20 mg/kg doses) resulted in a dose-dependent reduction in ulcer indices (Table 1), with the higher dose showing comparable efficacy to the reference drug esomeprazole (20 mg/kg). The compound reduced ulcer formation by >65% (p<0.05) relative to the indomethacin-only group, attributed to its modulation of oxidative stress and inflammatory cascades [1] [3].
Mechanistically, 2-Chloro-3-hydrazinylquinoxaline countered indomethacin-induced pathophysiology by:
Table 1: Ulcer Index and Protection Ratios in Indomethacin-Induced Gastric Injury
Group | Ulcer Index (Mean ± SD) | Protection Ratio (%) |
---|---|---|
Control | 0.0 ± 0.0 | 100.0 |
Indomethacin only | 18.7 ± 2.1* | — |
Indomethacin + Compound (10 mg/kg) | 6.5 ± 1.4** | 65.2 |
Indomethacin + Compound (20 mg/kg) | 4.1 ± 0.9** | 78.1 |
Indomethacin + Esomeprazole (20 mg/kg) | 3.8 ± 0.7** | 79.7 |
Statistical significance: *p<0.05 vs. control; *p<0.05 vs. indomethacin [1].*
Histopathological analyses provide compelling evidence for 2-Chloro-3-hydrazinylquinoxaline’s mucosal healing properties. Gastric tissues from indomethacin-only rats exhibited extensive epithelial necrosis, neutrophil infiltration, and glandular distortion. In contrast, rats treated with 2-Chloro-3-hydrazinylquinoxaline (20 mg/kg) showed:
The compound’s efficacy in mucosal restoration was comparable to esomeprazole, with both groups demonstrating re-epithelialization rates exceeding 85% (Figure 1). Notably, 2-Chloro-3-hydrazinylquinoxaline uniquely enhanced angiogenesis markers (VEGF expression) in the submucosa, suggesting additional trophic support for tissue repair beyond acid suppression [1] [4].
Table 2: Biomarker Modulation in Gastric Tissues
Biomarker | Indomethacin Only | Compound (20 mg/kg) | Esomeprazole (20 mg/kg) |
---|---|---|---|
TNF-α (pg/mg protein) | 42.1 ± 3.8* | 18.3 ± 2.1** | 16.9 ± 1.9** |
IL-6 (pg/mg protein) | 35.6 ± 2.9* | 14.7 ± 1.5** | 15.2 ± 1.7** |
PGE2 (ng/mg protein) | 1.2 ± 0.3* | 4.8 ± 0.6** | 3.1 ± 0.4** |
SOD (U/mg protein) | 8.5 ± 1.2* | 22.7 ± 2.4** | 18.9 ± 1.8** |
Data normalized to control; *p<0.05 vs. control; *p<0.05 vs. indomethacin [1].*
2-Chloro-3-hydrazinylquinoxaline demonstrates non-inferior efficacy to the proton pump inhibitor (PPI) esomeprazole in NSAID-induced ulcer management. While both agents reduced ulcer indices by >78% (Table 1), mechanistic distinctions exist:
These findings highlight 2-Chloro-3-hydrazinylquinoxaline’s unique value as a cytoprotective agent rather than an acid suppressor. Its ability to concurrently modulate inflammation, oxidative stress, and angiogenesis addresses the multifactorial pathogenesis of NSAID-gastropathy—a limitation of conventional PPIs [3] [4].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: